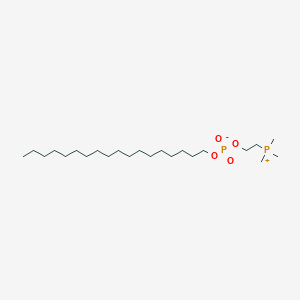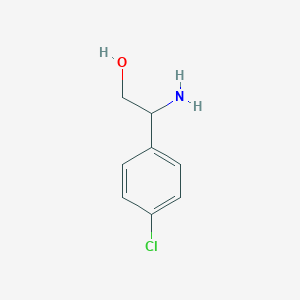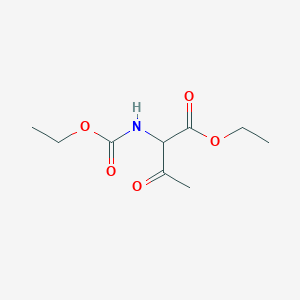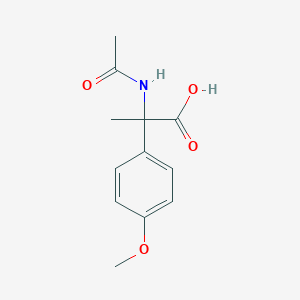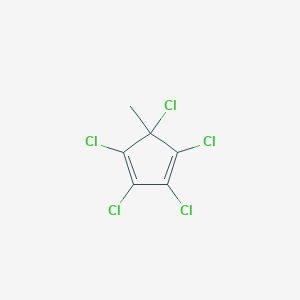
5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene (PCP) is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. PCP is a highly reactive compound that can be used as a reagent in a variety of chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene is not fully understood. However, it is known to be a highly reactive compound that can react with a variety of nucleophiles. 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene is also known to be a potent inhibitor of certain enzymes and proteins.
Efectos Bioquímicos Y Fisiológicos
5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, including cytochrome P450 enzymes and glutathione S-transferases. 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene has also been shown to induce oxidative stress and DNA damage in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene in lab experiments is its high reactivity, which makes it a useful reagent in a variety of chemical reactions. However, 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene is also highly toxic, which limits its use in certain experiments. 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene is also highly reactive with water, which can make handling and storage difficult.
Direcciones Futuras
There are several future directions for the study of 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene. One direction is the study of the mechanism of action of 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene on enzymes and proteins. Another direction is the development of new synthetic methods for 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene and related compounds. Additionally, the study of the toxicological effects of 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene on living organisms is an important area of research.
Métodos De Síntesis
5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene can be synthesized through a variety of methods. One of the most common methods is the reaction of pentachlorocyclopentadiene with methyl lithium. This reaction produces 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene and lithium chloride as a byproduct. Another method involves the reaction of pentachlorocyclopentadiene with methyl magnesium bromide. This reaction also produces 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene and magnesium chloride as a byproduct.
Aplicaciones Científicas De Investigación
5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene has been used in various scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a starting material for the synthesis of other compounds. 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene has also been used in the study of the mechanism of action of certain enzymes and proteins.
Propiedades
Número CAS |
16177-47-2 |
|---|---|
Nombre del producto |
5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene |
Fórmula molecular |
C6H3Cl5 |
Peso molecular |
252.3 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentachloro-5-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/C6H3Cl5/c1-6(11)4(9)2(7)3(8)5(6)10/h1H3 |
Clave InChI |
UKKNLZIOJGGOSG-UHFFFAOYSA-N |
SMILES |
CC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
SMILES canónico |
CC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



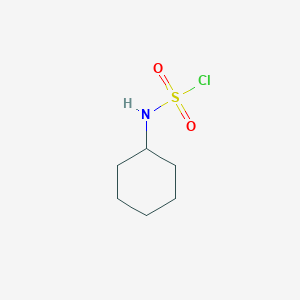
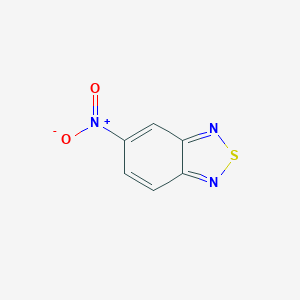
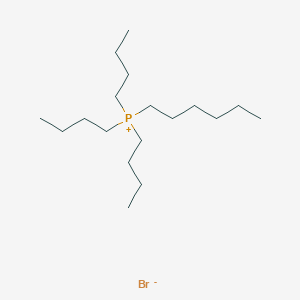
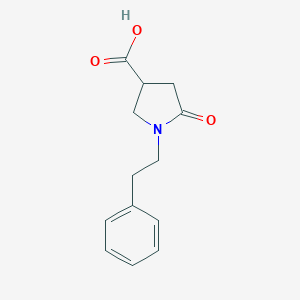
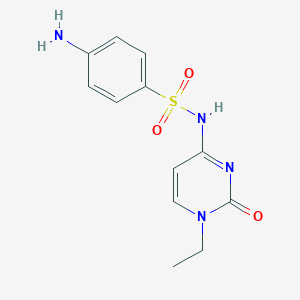
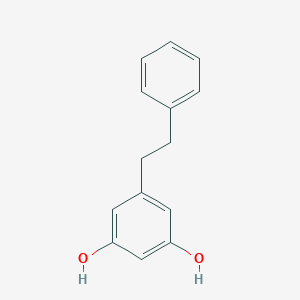
![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B175637.png)
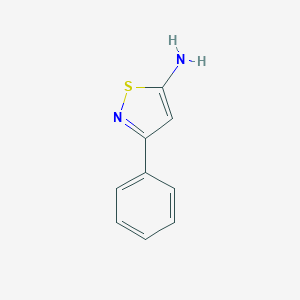
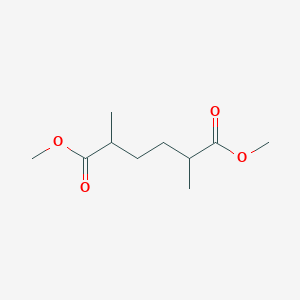
![[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate](/img/structure/B175646.png)
